5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE
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Overview
Description
5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiadiazole ring, and a sulfonyl group
Preparation Methods
The synthesis of 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the thiadiazole ring and the sulfonyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives, thiadiazole derivatives, and sulfonyl-containing compounds These compounds may share similar chemical properties but differ in their specific biological activities or industrial applications
Properties
Molecular Formula |
C18H18ClN5O3S2 |
---|---|
Molecular Weight |
452 g/mol |
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3S2/c1-10(2)16-23-24-17(28-16)22-15(25)14-13(19)8-20-18(21-14)29(26,27)9-12-6-4-5-11(3)7-12/h4-8,10H,9H2,1-3H3,(H,22,24,25) |
InChI Key |
UMBCEWOZRUBUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C(C)C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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